3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C24H18N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)14-28-23(29)19-12-11-18(13-20(19)25-24(28)30)22-26-21(27-31-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,30) |
InChI Key |
FRKWKXZUVIFKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |
Origin of Product |
United States |
Biological Activity
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention for its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N7O2 with a molecular weight of 399.42 g/mol. The compound features a quinazoline core with substituted oxadiazole and benzyl groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in terms of its antimicrobial properties. Studies indicate that derivatives of quinazoline compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has demonstrated that certain derivatives of quinazoline, including those with oxadiazole substitutions, show promising antimicrobial effects:
- Inhibition Zones : Compounds related to 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline have shown inhibition zones ranging from 9 mm to 15 mm against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds have been reported in the range of 65 mg/mL to 80 mg/mL against the tested strains .
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives:
- Study on Antimicrobial Properties :
- Structure–Activity Relationship (SAR) :
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 15 | 65 | Antibacterial |
| Compound B | 12 | 75 | Antifungal |
| Compound C | 9 | 80 | Antibacterial |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, the compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Properties
In a study published in Molecules, a series of quinazoline derivatives were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with oxadiazole groups exhibited significant antimicrobial effects. For instance:
- Compound 15 displayed broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding those of standard antibiotics such as ampicillin .
- Compounds containing oxadiazole moieties showed moderate to high activity against fungal strains like Candida albicans and Penicillium chrysogenum, suggesting potential for antifungal applications as well .
Therapeutic Potential
Beyond antimicrobial applications, quinazoline derivatives are being explored for their anticancer properties. The structural diversity provided by substituents like the 4-methylbenzyl and oxadiazol groups allows for modulation of biological activity.
Anticancer Activity
Research has indicated that certain quinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example:
Comparison with Similar Compounds
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Structural Differences : The phenyl group in the oxadiazole ring is substituted with a chlorine atom at the para position, and the benzyl group at position 3 contains a methoxy substituent instead of a methyl group.
- The methoxy group may improve solubility compared to the methyl group .
- Molecular Weight : 460.9 g/mol (vs. 423.44 g/mol for the target compound) .
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core Structure: Replaces the quinazoline-dione with a thieno[2,3-d]pyrimidine-dione system.
- Activity : Demonstrates antimicrobial activity against E. coli and S. aureus at 30 µg/ml, suggesting that the oxadiazole substituent contributes to bioactivity regardless of the core heterocycle .
Functional Group Comparisons
Preparation Methods
Anthranilic Acid-Based Cyclization
The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized from anthranilic acid derivatives. In a representative procedure, anthranilic acid (1) reacts with isothiocyanate derivatives (2a–e) under reflux in ethanol for 8–10 hours to yield substituted quinazolin-4(3H)-ones (3a–e) with 90–95% efficiency. For the target compound, anthranilic acid is first condensed with formic acid to form 2,4-dioxoquinazoline (1), which serves as the foundational intermediate.
Key Reaction Conditions
N-Alkylation for 3-(4-Methylbenzyl) Substitution
The introduction of the 4-methylbenzyl group at position 3 of the quinazoline core is achieved via N-alkylation. Ethyl chloroacetate reacts with the quinazoline-2,4(1H,3H)-dione intermediate in dimethylformamide (DMF) under basic conditions (K2CO3) at room temperature. Subsequent hydrolysis of the ester group yields the propanoic acid derivative (4), which is further functionalized.
Optimized Parameters
Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety
Hydrazide Formation and Cyclization
The 3-phenyl-1,2,4-oxadiazole ring is synthesized from benzohydrazide precursors. Substituted benzohydrazides (3a,b) react with cyanogen bromide in methanol under reflux for 5–7 hours to form 5-phenyl-1,3,4-oxadiazol-2-amines (4a,b). For the target compound, phenyl isothiocyanate is used instead to introduce the phenyl group at position 3 of the oxadiazole ring.
Critical Steps
-
Hydrazide Preparation: Benzohydrazides are synthesized from benzoyl chloride and hydrazine hydrate.
-
Cyclization: Cyanogen bromide or phenyl isothiocyanate induces ring closure.
Reaction Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrazide synthesis | Benzoyl chloride, NH2NH2 | Reflux, 3 h | 85–90% |
| Oxadiazole formation | PhNCS, EtOH | Reflux, 6 h | 60–65% |
Coupling of Quinazoline and Oxadiazole Moieties
Propanoic Acid Linker Strategy
A convergent approach links the quinazoline and oxadiazole units via a propanoic acid spacer. The propanoic acid derivative (4) reacts with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The resulting hydrazide intermediate undergoes cyclization with p-toluenesulfonyl chloride (TsCl) to yield the final compound.
Synthetic Scheme
Direct Substitution at Position 7
An alternative method involves substituting a nitro group at position 7 of the quinazoline core with the pre-formed oxadiazole moiety. The nitroquinazoline intermediate is reduced to an amine, which then undergoes a nucleophilic aromatic substitution reaction with 5-chloro-3-phenyl-1,2,4-oxadiazole.
Advantages and Limitations
Characterization and Validation
Spectroscopic Analysis
-
IR Spectroscopy: C=O stretching at 1680 cm⁻¹ (quinazoline-dione) and C=N stretching at 1610 cm⁻¹ (oxadiazole).
-
1H NMR: Distinct signals for the 4-methylbenzyl group (δ 2.35 ppm, singlet) and oxadiazole-proximal protons (δ 7.45–8.10 ppm, multiplet).
-
13C NMR: Quinazoline-dione carbonyl at δ 160.5 ppm and oxadiazole C=N at δ 163.5 ppm.
Purity and Yield Optimization
Table 1. Comparative Yields Across Methods
| Method | Key Step | Yield | Purity (HPLC) |
|---|---|---|---|
| Propanoic Acid Linker | EDCI coupling | 55% | 98.5% |
| Direct Substitution | Nucleophilic aromatic substitution | 38% | 95.2% |
Q & A
Q. What are the optimal synthetic routes for 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of thiourea intermediates (e.g., acid-catalyzed cyclization to form oxadiazole or triazine rings) . Optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Acidic (e.g., HCl) or basic (e.g., t-BuONa) conditions influence yield and purity .
- Temperature control : Reactions often proceed at 100–120°C for 24–48 hours .
- Green chemistry approaches : Oxidative coupling using O₂ as an oxidant reduces hazardous byproducts .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Anti-inflammatory screening : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC₅₀ comparisons to standard drugs (e.g., indomethacin) .
- Analgesic testing : Tail-flick or acetic acid-induced writhing models in rodents, using dose-response curves .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .
Advanced Research Questions
Q. How can substituent modifications (e.g., methylbenzyl or oxadiazole groups) be systematically explored to enhance bioactivity?
Methodological Answer:
Q. How can environmental fate and ecotoxicological risks of this compound be assessed?
Methodological Answer:
- Environmental persistence studies :
- Ecotoxicology assays :
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
Methodological Answer:
- Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets (e.g., tyrosine kinases) .
- Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in hepatocyte models .
- Cryo-EM/X-ray crystallography : Resolve binding conformations with high-resolution structural data .
Methodological Design Considerations
Q. How should experimental designs account for multi-variable interactions (e.g., solvent, catalyst, temperature)?
Methodological Answer:
Q. What statistical frameworks are appropriate for analyzing dose-response or toxicity data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
